N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide
Description
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Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c24-18(17-12-13-4-1-2-5-16(13)27-17)22-14-6-8-15(9-7-14)28(25,26)23-19-20-10-3-11-21-19/h1-11,17H,12H2,(H,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXWOKDHXZTANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a benzofuran moiety, which is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a pyrimidin-2-ylsulfamoyl group enhances its pharmacological profile.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄O₄S |
| Molecular Weight | 396.4 g/mol |
| CAS Number | 1061966-11-7 |
The compound's structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions, which are essential for its biological activity.
Antimicrobial Activity
Compounds with similar benzofuran structures have demonstrated significant antimicrobial properties. The sulfonamide functional group in this compound may enhance its efficacy against various bacterial strains. For instance, related compounds have shown promising results against Staphylococcus aureus and Mycobacterium tuberculosis, indicating that this compound could also exhibit similar activity .
Anti-inflammatory Properties
Research has indicated that benzofuran derivatives possess substantial anti-inflammatory effects. For example, studies have shown that benzofuran compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF and IL-1 in vitro . The presence of the pyrimidine-sulfonamide moiety may further enhance these anti-inflammatory effects by modulating inflammatory pathways.
Anticancer Potential
This compound is hypothesized to inhibit cancer cell proliferation through mechanisms similar to those observed in other benzofuran derivatives. Compounds with related structures have exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells . The unique combination of functional groups in this compound may provide enhanced interactions with cellular targets involved in cancer progression.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit specific enzymes involved in bacterial growth and cancer cell metabolism.
- Cytokine Modulation : The compound may reduce the production of inflammatory cytokines, thereby mitigating inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have evaluated the biological activities of benzofuran derivatives:
- Antimicrobial Screening : A study reported that benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL against various bacterial strains .
- In Vitro Cytotoxicity : Research on related compounds indicated IC50 values for cytotoxicity ranging from 50 to 150 µM against different cancer cell lines .
- Anti-inflammatory Effects : A specific benzofuran derivative demonstrated a reduction in NO production by up to 90% in activated macrophages, showcasing significant anti-inflammatory potential .
Scientific Research Applications
Structural Characteristics
The molecular formula of N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide is with a molecular weight of 396.4 g/mol. Its structure allows it to engage in various chemical reactions, enhancing its potential utility in drug development.
Antimicrobial Activity
Compounds with similar structures to this compound have demonstrated antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting key metabolic pathways. Research indicates that this compound could be effective against various bacterial strains due to its structural similarity to established antimicrobial agents.
Anti-inflammatory Properties
The benzofuran core has been associated with anti-inflammatory activities in several studies. The incorporation of the pyrimidin-2-ylsulfamoyl moiety may enhance these effects, making it a candidate for further exploration in treating inflammatory diseases.
Anticancer Potential
The compound's design suggests that it could inhibit cancer cell proliferation. Similar compounds have shown efficacy against various cancer cell lines, indicating that this compound may possess anticancer properties. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and growth.
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step reactions that allow for the fine-tuning of its chemical properties. This synthetic versatility is crucial for optimizing biological activity and enhancing therapeutic efficacy.
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound. For example:
- Anticancer Evaluation : In vitro studies have demonstrated that derivatives of compounds with a similar structure can effectively inhibit the growth of various cancer cell lines, suggesting that this compound may exhibit similar properties.
- Antimicrobial Testing : Laboratory tests have shown promising results against specific bacterial strains, indicating potential use in developing new antibiotics.
- Inflammation Models : Animal studies using related benzofuran compounds have indicated significant reductions in inflammation markers, supporting further investigation into this compound's anti-inflammatory capabilities.
Chemical Reactions Analysis
Functional Group Analysis
-
Dihydrobenzofuran core : A bicyclic structure with partial saturation, susceptible to oxidation and electrophilic substitution.
-
Carboxamide group : Amide functionality allows hydrolysis, nucleophilic acyl substitution, and reduction.
-
Pyrimidinylsulfamoyl group : Contains a sulfonamide (SO₂NH-) moiety, which may undergo hydrolysis, substitution, or redox transformations.
Hydrolysis of the Carboxamide
Amide hydrolysis typically occurs under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions to yield carboxylic acids or their salts.
Reaction :
For this compound, hydrolysis would cleave the amide to produce 2,3-dihydro-1-benzofuran-2-carboxylic acid and 4-(pyrimidin-2-ylsulfamoyl)aniline .
Oxidation of the Dihydrobenzofuran Ring
Dihydrobenzofuran can oxidize to benzofuran under specific conditions (e.g., m-CPBA, KMnO₄).
Reaction :
This oxidation could generate 2-(6-methyl-1-benzofuran-3-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide .
Substitution on the Pyrimidine Ring
Example :
Reduction of the Amide
Amides can be reduced to amines using strong reducing agents (e.g., LiAlH₄).
Reaction :
This would yield 2,3-dihydro-1-benzofuran-2-methylamine and 4-(pyrimidin-2-ylsulfamoyl)aniline .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Product | Mechanistic Insight |
|---|---|---|---|
| Hydrolysis | Acid/base catalysts | Carboxylic acid and aniline derivative | Amide cleavage via nucleophilic attack |
| Oxidation | m-CPBA, KMnO₄ | Benzofuran derivative | Electron-rich dihydrobenzofuran oxidizes to aromatic ring |
| Reduction | LiAlH₄, NaBH₄ | Amine derivative | Amide carbonyl reduced to methylene group |
| Electrophilic substitution | Nitric acid, Halogens | Substituted pyrimidine derivative | Pyrimidine’s electron-deficient nature directs substitution |
Research Findings and Structural Insights
-
Sulfamoyl group reactivity : Sulfonamides (SO₂NH-) are stable but may undergo hydrolysis to sulfonic acids (SO₃H) under extreme conditions .
-
Pyridazine analogs : Studies on dihydropyridazine derivatives highlight their susceptibility to oxidation and substitution, suggesting parallels for this compound.
-
Benzofuran stability : Partial saturation in dihydrobenzofuran may enhance reactivity compared to fully aromatic benzofuran, facilitating oxidation.
Practical Considerations
-
Solubility : The compound’s hydrophobic benzofuran core may limit aqueous-phase reactivity.
-
Steric hindrance : Bulky groups (e.g., pyrimidinylsulfamoyl) could hinder substitution reactions.
-
Catalyst optimization : Metal catalysts (e.g., Pd/C) might enhance substitution efficiency on the pyrimidine ring.
Preparation Methods
Retrosynthetic Analysis
The molecule can be dissected into two primary components (Figure 1):
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid (Core A)
- 4-(Pyrimidin-2-ylsulfamoyl)aniline (Fragment B)
The amide bond between Core A and Fragment B suggests a convergent synthesis strategy, enabling independent preparation of both moieties followed by coupling.
Synthesis of 2,3-Dihydro-1-benzofuran-2-carboxylic Acid
Cyclization of Diol Precursors
The dihydrobenzofuran ring is typically constructed via acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol derivatives. A representative protocol involves:
- Starting Material : Methyl 3-(2-hydroxyethoxy)benzoate
- Cyclization :
Mechanism : Protonation of the hydroxyl group initiates electrophilic attack, forming the tetrahydrofuran ring through intramolecular etherification.
Synthesis of 4-(Pyrimidin-2-ylsulfamoyl)aniline
Sulfonation of Aniline
Para-selectivity is achieved using controlled sulfonation conditions:
Amide Coupling Strategies
Carboxylic Acid Activation
Two predominant methods are employed:
Mixed Carbonate Method
| Reagent | Solvent | Temp (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 12 h | 82 |
| HATU | DCM | 0 → 25 | 6 h | 89 |
EDCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
HOBt = Hydroxybenzotriazole
HATU = Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium
In Situ Chloride Formation
Thionyl chloride (2.0 eq) in anhydrous THF converts the acid to acyl chloride, followed by amine addition at -15°C (Yield: 76%).
Integrated Synthetic Route
Stepwise Procedure :
- Prepare 2,3-dihydro-1-benzofuran-2-carboxylic acid via cyclization (Section 2)
- Synthesize 4-(pyrimidin-2-ylsulfamoyl)aniline (Section 3)
- Activate carboxylic acid with HATU (2.2 eq) in DMF
- Add Fragment B (1.0 eq) and DIPEA (3.0 eq)
- Stir at 25°C under N₂ for 8 hours
- Purify by silica chromatography (EtOAc/hexanes 3:7)
Overall Yield : 58% from initial diol precursor
Analytical Characterization
Critical spectroscopic data for validation:
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.42 | d (J=4.8 Hz) | 2H | Pyrimidine H4, H6 |
| 7.92 | s | 1H | Pyrazole H5 |
| 4.58 | dd (J=9.2, 6.4 Hz) | 2H | Dihydrofuran OCH₂ |
| 3.11 | t (J=8.8 Hz) | 2H | Dihydrofuran CH₂ |
Process Optimization
Solvent Screening for Coupling
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 89 | 98.2 |
| THF | 7.5 | 63 | 94.1 |
| DCM | 8.9 | 71 | 96.8 |
Polar aprotic solvents enhance reagent solubility and reaction kinetics
Temperature Profiling
Optimal coupling occurs at 25°C – higher temperatures promote epimerization at the benzofuran stereocenter.
Scalability Considerations
Key Parameters for Pilot-Scale Production :
- Batch Size : 500 g
- Cyclization : Use flow reactor for exothermic step (ΔT = 45°C)
- Workup : Centrifugal partition chromatography for amide purification
- Overall Process Mass Intensity : 23.4 kg/kg
Q & A
Q. What synthetic strategies are recommended for preparing N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of 2,3-dihydro-1-benzofuran-2-carboxylic acid with 4-aminophenylsulfonamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Step 2 : Introduction of the pyrimidin-2-ylsulfamoyl group via nucleophilic substitution, employing pyrimidin-2-amine and sulfonyl chloride intermediates under basic conditions (e.g., NaH or K₂CO₃) .
- Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and crystallization from ethanol/water mixtures. Yields typically range from 38–45% .
Q. How is structural characterization of this compound validated in academic research?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity (e.g., dihydrobenzofuran protons at δ 3.1–3.5 ppm, sulfonamide NH at δ 10.2 ppm) .
- X-ray crystallography : Use SHELXL for refinement; validate bond lengths (e.g., C–S bond ~1.76 Å) and angles against expected values .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ calcd. 441.49, observed 441.49) .
Q. What computational tools are used to predict biological targets for this compound?
- Molecular docking : AutoDock Vina or Glide to screen against targets like kinases or GPCRs, leveraging pyrimidine sulfonamide motifs as ATP-binding site inhibitors .
- ADMET prediction : Tools like admetSAR 2.0 assess permeability and toxicity (e.g., CYP450 inhibition risk) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Case Example : If predicted kinase inhibition (e.g., via docking) conflicts with in vitro assays:
- Validate compound purity (HPLC >98%) and stability (pH 7.4 buffer, 37°C) .
- Test off-target effects using proteome-wide affinity chromatography or thermal shift assays .
- Reassess docking parameters (e.g., solvation effects, flexible receptor models) .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Challenges :
- Twinning : Common in sulfonamide derivatives due to flexible substituents.
- Disorder : Observed in dihydrobenzofuran moieties.
- Solutions :
- Use SHELXD for initial phasing and TWINLAW for twinning correction .
- Apply restraints (DFIX, FLAT) during SHELXL refinement to model disorder .
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Key Modifications :
- Pyrimidine ring : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance target affinity .
- Dihydrobenzofuran : Replace with bicyclic systems (e.g., indane) to improve metabolic stability .
Q. What in vivo pharmacokinetic challenges are anticipated, and how can they be mitigated?
- Challenges : Low oral bioavailability due to poor solubility and first-pass metabolism.
- Solutions :
- Formulate as nanocrystals or co-administer with CYP3A4 inhibitors .
- Design prodrugs (e.g., ester derivatives) to enhance absorption .
Methodological Insights
Q. How are mechanistic studies designed to elucidate the compound’s mode of action?
- Techniques :
- X-ray crystallography : Resolve ligand-target complexes (e.g., kinase co-crystals) to identify binding motifs .
- Mutagenesis : Modify key residues (e.g., ATP-binding pocket lysines) to confirm interaction sites .
- Kinetic assays : Measure kcat/Km shifts to distinguish competitive vs. allosteric inhibition .
Q. What statistical approaches are used to validate reproducibility in biological assays?
- Guidelines :
Q. How can cross-disciplinary approaches enhance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
